molecular formula C7H14F2O B2913064 4,4-Difluoro-2,3,3-trimethylbutan-1-ol CAS No. 2248323-69-3

4,4-Difluoro-2,3,3-trimethylbutan-1-ol

Katalognummer B2913064
CAS-Nummer: 2248323-69-3
Molekulargewicht: 152.185
InChI-Schlüssel: ZIUKMQWWDACABI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-2,3,3-trimethylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a derivative of butan-1-ol and contains two fluorine atoms and a tertiary butyl group. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-cancer activity. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol inhibits the activity of ornithine decarboxylase (ODC), an enzyme that is upregulated in many types of cancer. Inhibition of ODC leads to a decrease in polyamine synthesis, which is essential for cancer cell growth and proliferation. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to be effective in preclinical models of several types of cancer, including neuroblastoma, colon cancer, and prostate cancer.
In addition to its anti-cancer activity, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied for its anti-inflammatory and anti-parasitic effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been used as a treatment for African sleeping sickness, a parasitic disease caused by Trypanosoma brucei.

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol is primarily through the inhibition of ODC. ODC is an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor to polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is upregulated in many types of cancer. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol irreversibly binds to the active site of ODC, inhibiting its activity and leading to a decrease in polyamine synthesis.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-parasitic activities, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been shown to have neuroprotective effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has some limitations for lab experiments. It has a short half-life in vivo, and its efficacy may be limited by its poor bioavailability.

Zukünftige Richtungen

There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-ol. One area of research is the development of more potent and selective ODC inhibitors. Another area of research is the combination of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol with other anti-cancer agents to enhance its efficacy. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied as a potential treatment for other diseases, such as Alzheimer's disease and Huntington's disease, and further research in these areas may be warranted.

Synthesemethoden

4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a multi-step process starting from 3,3,3-trimethyl-1-butanol. The first step involves the reaction of 3,3,3-trimethyl-1-butanol with phosgene to form 3,3,3-trimethyl-1-chloro-3-(chloromethyl)butane. This intermediate is then reacted with potassium fluoride and potassium tert-butoxide to form 4,4-difluoro-2,3,3-trimethylbutan-1-ol. The final product can be purified through distillation or recrystallization.

Eigenschaften

IUPAC Name

4,4-difluoro-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUKMQWWDACABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2,3,3-trimethylbutan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.